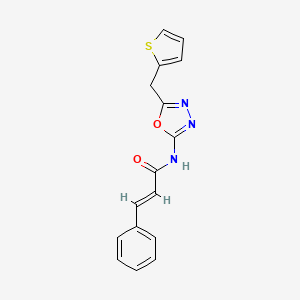

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group and a cinnamamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse biological interactions. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate broad bioactivities, including antifungal, antiviral, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

(E)-3-phenyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14(9-8-12-5-2-1-3-6-12)17-16-19-18-15(21-16)11-13-7-4-10-22-13/h1-10H,11H2,(H,17,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWMXVWJBGMKEJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazides.

Substitution: The cinnamamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Hydrazides from the oxadiazole ring.

Substitution: Various substituted cinnamamides depending on the substituents used.

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Material Science: The compound is investigated for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: It is used as a corrosion inhibitor and in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Compounds:

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Structural and Functional Insights :

- LMM5 and LMM11 share the 1,3,4-oxadiazole core but differ in substituents. LMM5 has a 4-methoxyphenylmethyl group, while LMM11 features a furan-2-yl moiety. Both compounds demonstrated antifungal activity against Paracoccidioides brasiliensis, with LMM11 showing higher solubility (100 µg/mL in DMSO) compared to LMM5 (50 µg/mL) .

- Comparison with Target Compound: The cinnamamide group in the target compound replaces the sulfamoyl benzamide in LMM5/LMM11. This substitution may alter membrane permeability due to the conjugated double bond in cinnamamide. The thiophene group (vs.

Comparison with Antiviral 1,3,4-Oxadiazole Derivatives

Key Compounds:

- Compound 446 : N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide

- Compound 448 : Structural analog with modified substituent positions

Research Findings :

- These derivatives exhibited antiviral activity surpassing the reference standard (NNM). Substituent position significantly influenced potency; for example, compound 446 showed enhanced activity due to its nitro group and methylthio side chain .

- Comparison with Target Compound : The target lacks a nitro group but includes a thiophene ring. Sulfur atoms in both thiophene and methylthio groups may facilitate redox interactions, but the absence of a nitro group might reduce electron-withdrawing effects critical for viral protease inhibition .

Comparison with Anticancer 1,3,4-Oxadiazole Derivatives

Key Compounds:

- 5c : N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

- 5f : N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Activity Profile :

- These compounds displayed selectivity against HOP-92 non-small cell lung cancer cells, attributed to electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents .

- Comparison with Target Compound : The cinnamamide group in the target may engage in hydrophobic interactions with cancer cell targets, similar to chlorophenyl/methoxyphenyl groups. However, the absence of a pyridin-2-amine moiety might shift the mechanism from kinase inhibition to apoptosis via mitochondrial pathways .

Comparison with Antimicrobial Benzofuran–Oxadiazole Hybrids

Key Compounds:

- 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Activity :

- These hybrids showed potent antimicrobial activity, likely due to the benzofuran-thioacetamide linkage disrupting microbial membranes .

- Comparison with Target Compound : The target’s thiophene and cinnamamide groups lack the thioacetamide bridge, suggesting a different mechanism, possibly targeting intracellular enzymes rather than membrane integrity .

Comparison with Anti-Inflammatory 1,3,4-Oxadiazole Derivatives

Key Compounds:

- VId, VIe, VIf, VIh : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives

Findings :

- These compounds reduced inflammation in a carrageenan-induced paw edema model, with alkylthio chains enhancing COX-2 inhibition .

Structural Analysis and Implications for Bioactivity

Substituent Effects:

Hypothetical Activity Profile:

- Antifungal : Likely moderate, depending on sulfhydryl enzyme interactions.

- Anticancer: Potential via cinnamamide-induced apoptosis, though less selective than pyridin-2-amine derivatives.

- Antimicrobial : Uncertain; structural dissimilarity to benzofuran hybrids suggests alternative targets.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.